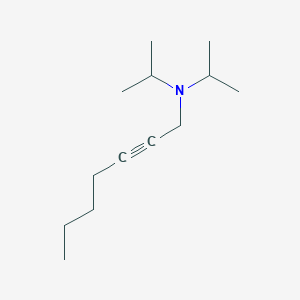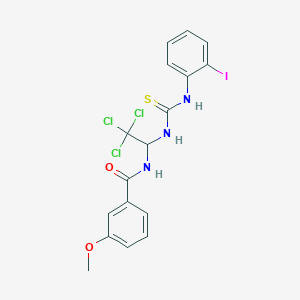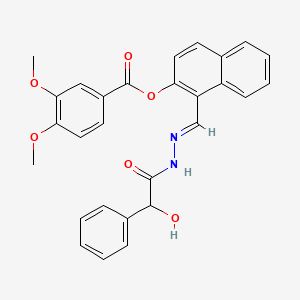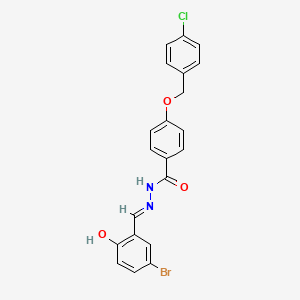
n,n-Di(propan-2-yl)hept-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(propan-2-yl)hept-2-yn-1-amin ist eine organische Verbindung, die zur Klasse der Amine gehört. Sie zeichnet sich durch das Vorhandensein von zwei Isopropylgruppen aus, die an das Stickstoffatom gebunden sind, und einem Hept-2-yn-1-amin-Grundgerüst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Di(propan-2-yl)hept-2-yn-1-amin beinhaltet typischerweise die Alkylierung von Hept-2-yn-1-amin mit Isopropylhalogeniden in Gegenwart einer Base. Die Reaktion kann unter wasserfreien Bedingungen durchgeführt werden, um die Bildung von Nebenprodukten zu verhindern. Übliche Basen, die in dieser Reaktion verwendet werden, sind Natriumhydrid oder Kalium-tert-butoxid. Die Reaktion wird üblicherweise in einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von N,N-Di(propan-2-yl)hept-2-yn-1-amin durch kontinuierliche Verfahren erreicht werden. Diese Verfahren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Ausbeuten. Die Verwendung von Katalysatoren wie Palladium oder Nickel kann die Effizienz der Synthese ebenfalls verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
N,N-Di(propan-2-yl)hept-2-yn-1-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigte Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Isopropylgruppen können unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden oder Ketonen führen, während Reduktion zu gesättigten Aminen führen kann.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-Di(propan-2-yl)hept-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
N,N-Di(propan-2-yl)hept-2-yn-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zum Studium von Enzymwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den N,N-Di(propan-2-yl)hept-2-yn-1-amin seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Isopropylgruppen und die Alkin-Einheit spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und -spezifität der Verbindung. Die beteiligten Pfade können die Hemmung oder Aktivierung spezifischer Enzyme umfassen und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism by which n,n-Di(propan-2-yl)hept-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isopropyl groups and the alkyne moiety play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Diisopropylethylamin: Ähnlich in der Struktur, jedoch mit einer Ethylgruppe anstelle eines Hept-2-yn-1-amin-Grundgerüsts.
N,N-Di(propan-2-yl)adamantan-1-amin: Enthält eine Adamantan-Einheit anstelle eines Hept-2-yn-1-amin-Grundgerüsts.
Einzigartigkeit
N,N-Di(propan-2-yl)hept-2-yn-1-amin ist aufgrund der Kombination von Isopropylgruppen und dem Hept-2-yn-1-amin-Grundgerüst einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und physikalische Eigenschaften, die sie für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
6323-70-2 |
|---|---|
Molekularformel |
C13H25N |
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)hept-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-6-7-8-9-10-11-14(12(2)3)13(4)5/h12-13H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
IETGZXKUVBSVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)


![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)


![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)
